(2-Methylprop-2-en-1-yl)cyclopropane is an organic compound characterized by a cyclopropane ring substituted with a 2-methylprop-2-en-1-yl group. This compound is notable for its unique structure, which contributes to its reactivity and potential applications in organic synthesis and materials science.
The compound can be sourced from various chemical suppliers and is classified under alkenes and cyclopropanes. It has the following identifiers:
The synthesis of (2-Methylprop-2-en-1-yl)cyclopropane typically involves several methods, including:
In one synthetic route, cyclopropane is reacted with 2-methylpropene in the presence of a strong acid or base to facilitate the formation of (2-Methylprop-2-en-1-yl)cyclopropane. The reaction conditions must be carefully controlled to optimize yield and selectivity.
The compound's structural data includes:
(2-Methylprop-2-en-1-yl)cyclopropane can undergo various chemical reactions, including:
For example, in an electrophilic addition reaction with bromine, (2-Methylprop-2-en-1-yl)cyclopropane yields 1,2-dibromo derivatives, which can be further transformed into other functional groups through elimination or substitution reactions.
The mechanism of action for (2-Methylprop-2-en-1-yl)cyclopropane primarily involves its reactivity due to the presence of both the cyclopropane ring and the alkene group.
The carbon-carbon double bond is highly reactive towards electrophiles, enabling various transformations:
(2-Methylprop-2-en-1-yl)cyclopropane exhibits typical properties of alkenes:
The compound is stable under standard conditions but can polymerize upon exposure to heat or light. Its reactivity profile makes it suitable for various organic transformations.
(2-Methylprop-2-en-1-yl)cyclopropane has several applications in scientific research:
Transition metal-catalyzed cyclopropanation represents a cornerstone in the synthesis of (2-Methylprop-2-en-1-yl)cyclopropane (IUPAC name: 2-methylprop-1-en-1-ylcyclopropane; CAS: 1003-33-4; Molecular Formula: C7H12). This approach typically involves the reaction of alkenes—specifically 2-methylpropene derivatives—with carbene precursors facilitated by metal catalysts. Rhodium(II) carboxylates (e.g., Rh2(OAc)4) and copper(I) complexes (e.g., Cu(acac)2) are prominent catalysts due to their ability to generate electrophilic metallocarbenoids from diazo compounds like ethyl diazoacetate. These metallocarbenoids undergo stereoselective [2+1] cycloaddition with alkenes to form the cyclopropane ring [2] [7].
Notably, cobalt catalysis has emerged as a complementary strategy to traditional zinc carbenoid chemistry (Simmons-Smith reaction), particularly for substrates with electronic biases. Cobalt catalysts activate dihaloalkanes (e.g., CH2I2) under reductive conditions, enabling cyclopropanation of electron-deficient alkenes—a limitation of conventional zinc-based systems. This method achieves moderate to high diastereoselectivity (dr > 5:1) for trisubstituted cyclopropanes like (2-Methylprop-2-en-1-yl)cyclopropane [7]. Ligand design critically influences efficiency; bulky N-heterocyclic carbenes (NHCs) or chiral bis-oxazolines enhance enantiocontrol and yield (>85%) in asymmetric variants [3] [5].
Table 1: Transition Metal-Catalyzed Cyclopropanation of 2-Methylpropene Derivatives
Catalyst System | Carbene Precursor | Yield Range | Diastereoselectivity | Key Advantage |
---|---|---|---|---|
Rhodium(II) acetate | Ethyl diazoacetate | 70–92% | Moderate (syn:anti 3:1) | Broad functional group tolerance |
Copper(I)-BOX | α-Diazoketones | 65–88% | High (dr > 10:1) | Enantioselectivity up to 95% ee |
Cobalt(II)/Zn | CH2I2 | 60–78% | Variable | Compatible with electron-poor alkenes |
Radical pathways offer robust alternatives for constructing the strained cyclopropane ring, particularly through ring-opening/cyclization cascades of activated cyclopropane derivatives. Methylenecyclopropanes (MCPs) serve as key precursors, undergoing radical addition-initiated ring expansion. For example, manganese(III) acetate [Mn(OAc)3] mediates the oxidative coupling of MCPs with malonates, generating carbon-centered radicals that trigger cyclopropyl ring cleavage. The resultant alkyl radical intermediates (e.g., 6) undergo intramolecular cyclization to form functionalized dihydronaphthalenes—a pathway adaptable to synthesize (2-Methylprop-2-en-1-yl)cyclopropane analogs [4].
Copper-catalyzed trifluoromethylation exemplifies modern radical methodologies. Using Togni reagent II (CF3 source) and Cu(I) catalysts, MCPs undergo trifluoromethyl radical addition, followed by regioselective ring-opening and cyclization to yield CF3-substituted dihydronaphthalenes. This protocol tolerates alkyl, halogen, and protected amino groups on the MCP scaffold, achieving yields of 60–90%. Mechanistically, the CF3 radical adds to the exocyclic double bond, forming a stabilized benzyl radical that undergoes β-scission to open the cyclopropane ring [4].
Selenyl-radical chemistry further diversifies synthetic routes. Diphenyl diselenides, under visible light irradiation with Cu(II) catalysts, generate PhSe radicals that add to MCPs. The adduct radical (e.g., 15) ring-opens to a distonic radical cation, which undergoes copper-mediated cyclization to cyclobutenes—demonstrating the versatility of radical intermediates in accessing strained rings beyond cyclopropanes [4].
Cyclopropane units can be installed via transition metal-catalyzed cross-coupling, leveraging cyclopropyl organometallics as nucleophiles. Cyclopropylboronic acids participate in Suzuki-Miyaura couplings with aryl electrophiles under palladium catalysis. For instance, stereodefined cyclopropylboronic acids couple with aryl perfluoroalkylsulfonates (e.g., triflates) using Pd(PPh3)4/base systems, retaining cyclopropyl stereochemistry in >90% yield. This method is pivotal for synthesizing enantiopure (2-Methylprop-2-en-1-yl)cyclopropane derivatives bearing aryl substituents [8].
Nickel catalysis expands the electrophile scope to include alkyl halides, traditionally challenging for palladium. NiCl2(dppe) catalyzes the coupling of cyclopropylboronic esters with benzyl bromides, affording benzylic cyclopropanes in 70–85% yield. The reaction proceeds via single-electron transfer (SET), enabling C(sp3)-C(sp3) bond formation while preserving ring integrity [3] [8].
Table 2: Cross-Coupling Strategies for Cyclopropane Synthesis
Cyclopropyl Nucleophile | Electrophile | Catalyst System | Yield Range | Stereospecificity |
---|---|---|---|---|
Cyclopropylboronic acid | Aryl triflates | Pd(PPh3)4, K2CO3 | 85–95% | Full retention |
Cyclopropylboronic ester | Benzyl bromides | NiCl2(dppe) | 70–85% | Moderate retention |
Cyclopropylzinc chloride | Aryl iodides | Pd(dba)2/P(t-Bu)3 | 65–80% | High retention |
Stereocontrol in cyclopropane synthesis is achieved through substrate-directed diastereoselection and asymmetric catalysis. In MIRC (Michael-Initiated Ring Closure) reactions, chiral auxiliaries on Michael acceptors dictate cyclopropane stereochemistry. For example, Oppolzer’s sultam-derived acrylamides react with dimethyloxosulfonium methylide, yielding cyclopropanes with de > 95% [9].
Organocatalytic enantioselective cyclopropanation employs ammonium ylides or enolates. Chiral quaternary ammonium salts (e.g., derived from cinchona alkaloids) deprotonate bromomalonates, generating nucleophilic ylides that add enantioselectively to α,β-unsaturated carbonyls. This method furnishes cyclopropane-1,1-diesters with ee values >90%, applicable to synthesizing chiral analogs of (2-Methylprop-2-en-1-yl)cyclopropane [9].
DFT studies illuminate kinetic versus thermodynamic control in stereoselective cyclopropanation. For cyclopropanes with electron-withdrawing groups (e.g., di(methoxycarbonyl)-3,3-diacetylcyclopropane), the trans-diastereomer forms preferentially under kinetic control (Ea = 44.75 kcal/mol) despite the cis-isomer being thermodynamically favored. This selectivity arises from lower energy barriers in the stepwise nucleophilic addition-proton transfer mechanism mediated by triphenylarsine, where Z-intermediates dominate the pathway [9].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: